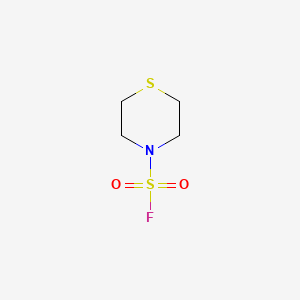

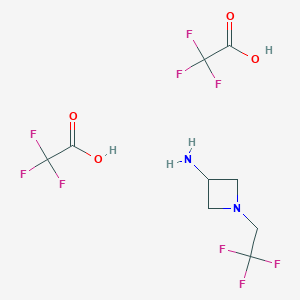

![molecular formula C18H23N3O3 B3009496 N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 850652-27-6](/img/structure/B3009496.png)

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the possible characteristics and activities of such molecules.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves a sequence of reactions starting from specific precursors and includes steps such as acetylation and cyclization . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would also require careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as NMR and LC-MS, as well as X-ray crystallography . These techniques allow for the determination of the molecular conformation, crystal system, and unit cell parameters. For example, N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide crystallizes with four molecules in the asymmetric unit, exhibiting a molecular conformation similar to other closely related acetanilides . This suggests that the molecular structure of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide could also be determined using these analytical methods.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including those that lead to the formation of hydrogen bonds, which are crucial for the stability and biological activity of the compounds. For instance, the crystal structure of some acetamide derivatives exhibits intermolecular N-H...O hydrogen bonds, which contribute to the stability of the crystal structure . The presence of substituents such as methyl groups can influence the reactivity and interaction of the amide group within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their thermodynamic and vibrational characteristics, can be investigated using quantum chemical and natural bond orbital (NBO) analyses . These studies can provide insights into the steric influence of substituents on the molecule and the intramolecular electronic interactions. The frontier molecular orbitals' energies can also be determined, which are relevant for understanding the compound's reactivity . Additionally, the safety pharmacology and anticonvulsant activity of some acetamide derivatives have been assessed, indicating their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

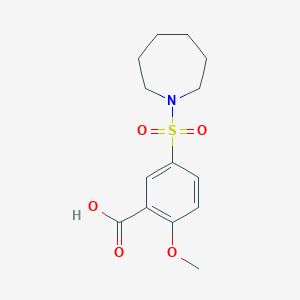

Supramolecular Arrangements

The research by Graus et al. (2010) explores supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, which include compounds structurally related to N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. Their study highlights the influence of substituents on cyclohexane rings in supramolecular structures, particularly in the formation of dimers and ribbons (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

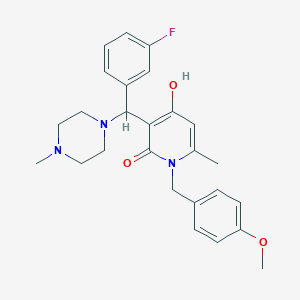

Molecular Diversity and Reactivity

The work by Han et al. (2020) investigates the molecular diversity of triphenylphosphine-promoted reactions with compounds including diazaspiro derivatives. This research provides insight into the reactivity and potential applications of such compounds in synthetic chemistry, showcasing their utility in creating diverse molecular structures (Han, Zheng, Zhang, & Yan, 2020).

Novel Synthesis Approaches

Adib et al. (2008) describe an efficient synthesis method for certain diazaspiro derivatives, which could be relevant for N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. This method highlights the potential for innovative approaches to synthesizing complex molecular structures, potentially enhancing the accessibility and utility of these compounds in various research contexts (Adib, Sayahi, Ziyadi, Zhu, & Bijanzadeh, 2008).

Anticonvulsant Activity Evaluation

Kayal et al. (2022) conducted a study on the synthesis and evaluation of anticonvulsant activity of similar compounds. Although the specific compound was not directly studied, their research provides a framework for understanding how structural modifications in diazaspiro derivatives can influence their biological activity, particularly in the context of neurological disorders (Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol', Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12-6-7-14(13(2)10-12)19-15(22)11-21-16(23)18(20-17(21)24)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNJYGSTNVWKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)